N~4~-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Description
N⁴-(4-Chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative featuring a 4-chlorophenyl substituent and a fused quinazolinyl-amino moiety. Pyrimidinecarboxamides are structurally versatile, often modified to enhance binding affinity to biological targets such as kinases or enzymes involved in nucleic acid metabolism . The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, known to improve lipophilicity and target engagement .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-11-14-4-2-3-5-15(14)24-19(22-11)27-20-25-16(10-17(28)26-20)18(29)23-13-8-6-12(21)7-9-13/h2-9,16H,10H2,1H3,(H,23,29)(H2,22,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBPNCSZIHLCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with formic acid.
Substitution Reactions:
Formation of the Pyrimidine Ring: The pyrimidine ring can be formed through the reaction of the quinazoline derivative with appropriate reagents such as urea or thiourea.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group on the pyrimidine ring, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological processes targeted by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Pyrimidinecarboxamide Derivatives
Key Observations:
Halogen Effects: The 4-chlorophenyl group in the target compound may offer improved metabolic stability compared to 3-chlorophenyl () or bromophenyl () analogs, as chlorine’s electronegativity and size balance lipophilicity and steric effects .
Biological Implications: Thiazole derivatives with 4-chlorophenyl groups () exhibit antitumor activity, suggesting that the target compound’s quinazolinyl moiety—a known kinase inhibitor scaffold—could synergize with the chlorophenyl group for enhanced efficacy. The pyridinyl and thiazolyl substituents in analogs () may reduce solubility compared to the target’s quinazolinyl group, which has a larger aromatic system capable of π-π stacking in biological targets.
However, the quinazolinyl group could improve target specificity. Predicted pKa values (e.g., 8.05 for ) suggest that pyrimidinecarboxamides are weakly basic, favoring cellular uptake in acidic tumor microenvironments.
Synthetic and Analytical Relevance :
Biological Activity
N~4~-(4-Chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name is N~4~-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydro-pyrimidine-4-carboxamide. Its molecular formula is with a molecular weight of 404.84 g/mol. The structure includes a quinazoline core, a pyrimidine ring, and a chlorophenyl group, which contribute to its biological activity.
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. This compound has shown promise in inhibiting various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound may act by targeting specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes that are crucial in various metabolic pathways:
- Kinase Inhibition : It has been shown to inhibit MEK1/2 kinases effectively, which play a significant role in the MAPK signaling pathway associated with cancer progression .
| Enzyme | Activity | IC50 (µM) |
|---|---|---|
| MEK1 | Inhibition | 0.3 |
| MEK2 | Inhibition | 1.2 |
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against acute biphenotypic leukemia MV4-11 cells. The results demonstrated significant inhibition of cell growth at concentrations as low as 0.3 µM after 48 hours of treatment.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized Western blot analysis to assess changes in protein expression levels related to apoptosis and cell cycle regulation. Key findings included:
- Upregulation of pro-apoptotic proteins.
- Downregulation of anti-apoptotic proteins.
These findings suggest that the compound may trigger apoptotic pathways through modulation of critical regulatory proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
